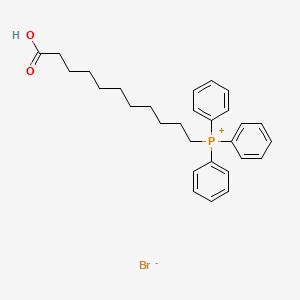

Phosphonium, (10-carboxydecyl)triphenyl-, bromide

描述

Phosphonium, (10-carboxydecyl)triphenyl-, bromide (CAS: Not explicitly provided in evidence) is a quaternary phosphonium salt characterized by a 10-carboxydecyl chain attached to a triphenylphosphonium core. Its synthesis involves the condensation of 11-bromoundecanoic acid with triphenylphosphine at 85°C for 12 hours, yielding the compound with a 98% efficiency . The structure is confirmed via $^1$H NMR (CDCl$_3$: δ = 1.12–1.30 ppm for alkyl chain protons, 7.65–7.85 ppm for aromatic protons) . This compound is primarily utilized in antimicrobial and antiproliferative research, serving as a precursor for chloramphenicol analogs (e.g., CAM-C10-TPP) with dual-acting biological activity . Its carboxylic acid group enhances solubility in polar solvents, facilitating applications in drug delivery and mitochondrial targeting.

属性

IUPAC Name |

10-carboxydecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35O2P.BrH/c30-29(31)24-16-5-3-1-2-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,1-6,16-17,24-25H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFYJWNAWIJMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465658 | |

| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-96-3 | |

| Record name | Phosphonium, (10-carboxydecyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Approach

The most established and reproducible method for synthesizing (10-carboxydecyl)triphenylphosphonium bromide involves the nucleophilic substitution of a bromoalkyl carboxylic acid with triphenylphosphine under reflux conditions in an aprotic solvent such as dry acetonitrile. This method yields the phosphonium salt with high purity and good yield.

- Reaction Scheme:

- Triphenylphosphine reacts with 11-bromoundecanoic acid (bromoalkyl carboxylic acid with a 10-carbon chain plus the carboxyl group) in dry acetonitrile.

- The mixture is refluxed under an inert argon atmosphere for approximately 48 hours.

- Upon cooling, the solvent is evaporated, and the product precipitates upon addition of ethyl acetate or diethyl ether.

- The precipitate is filtered and washed to obtain the pure phosphonium bromide salt.

This procedure is corroborated by multiple studies and protocols, including Pantelia et al. (2019) and Kaminari et al. (2021), who reported yields typically above 90% and purity exceeding 95%.

Detailed Experimental Conditions

| Parameter | Details |

|---|---|

| Reactants | Triphenylphosphine (11.5 mmol), 11-bromoundecanoic acid (12 mmol) |

| Solvent | Dry acetonitrile (20 mL) |

| Atmosphere | Argon (inert) |

| Temperature | Reflux (approx. 80°C) |

| Reaction Time | 48 hours |

| Workup | Solvent evaporation, precipitation with ethyl acetate or diethyl ether, filtration, washing |

| Product Form | White solid |

| Typical Yield | 90–92% |

| Purity | >95% (confirmed by NMR and chromatographic methods) |

Alternative Synthetic Attempts and Challenges

Research has explored other synthetic routes, including:

- Direct acylation of luminol with phosphonium-carboxylic acid derivatives, which was unsuccessful due to inseparable mixtures and low yields.

- Use of activated esters (NHS esters), acid chlorides, or anhydrides to couple phosphonium groups, which often led to impure products or no reaction.

- Attempts to prepare the phosphonium salt via reaction of bromoalkanoic acids with phosphines other than triphenylphosphine, which also failed to provide pure products.

These findings emphasize that the nucleophilic substitution of bromoalkyl carboxylic acid with triphenylphosphine remains the most effective and reliable method.

Preparation of Stock Solutions for Research Use

For practical applications, the phosphonium salt is often prepared as stock solutions in various solvents depending on solubility. A typical preparation table is as follows:

| Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 1.8958 | 9.4792 | 18.9584 |

| 5 mM | 0.3792 | 1.8958 | 3.7917 |

| 10 mM | 0.1896 | 0.9479 | 1.8958 |

Summary Table of Preparation Methods

| Method Description | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Nucleophilic substitution (triphenylphosphine + 11-bromoundecanoic acid) | Triphenylphosphine, bromoalkyl acid, dry acetonitrile, reflux 48h, argon atmosphere | 90–92% yield, >95% purity | Most reliable and widely used method |

| Direct acylation with phosphonium-carboxylic acid derivatives | Luminol, phosphonium acids, coupling agents | Low yield, impure mixtures | Not suitable for pure product isolation |

| Use of activated esters or acid chlorides | NHS esters, DCC, ethyl chloroformate | Low or no reaction | Inefficient, produces inseparable mixtures |

| Reaction with alternative phosphines | Various phosphines | Unsuccessful | Failed to isolate pure product |

Research Findings and Recommendations

- The nucleophilic substitution method is consistently validated by multiple research groups for producing (10-carboxydecyl)triphenylphosphonium bromide with high purity and yield.

- Maintaining anhydrous conditions and inert atmosphere is critical to prevent side reactions.

- Prolonged reflux time ensures complete conversion.

- Post-synthesis purification by precipitation and washing is effective for isolating the product.

- Alternative synthetic routes have been largely unsuccessful or inefficient, underscoring the robustness of the nucleophilic substitution approach.

化学反应分析

Types of Reactions

Phosphonium, (10-carboxydecyl)triphenyl-, bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

Hydrolysis: The ester bond in the 10-carboxydecyl chain can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions typically occur in polar solvents like water or alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to hydrolyze the ester bond.

Major Products Formed

Substitution Reactions: The major products are new phosphonium salts with different anions.

Oxidation and Reduction Reactions: The products depend on the specific redox reaction, potentially forming phosphine oxides or reduced phosphines.

Hydrolysis: The hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.

科学研究应用

Anticancer Research

Recent studies have highlighted the cytotoxic properties of phosphonium salts, including (10-carboxydecyl)triphenyl-, bromide, against cancer cell lines. For instance, phosphonium salts have been shown to selectively accumulate in the mitochondria of neoplastic cells, leading to increased cytotoxicity compared to traditional chemotherapeutics like cisplatin. In particular, compounds with halogen anions exhibit enhanced potency against HeLa cells, with some phosphonium salts demonstrating IC50 values significantly lower than those of established anticancer drugs .

Key Findings:

- Cytotoxic Activity: Phosphonium salts are more potent against HeLa cells than cisplatin, with IC50 values indicating superior efficacy .

- Mechanism of Action: These compounds may induce cell death through mechanisms independent of apoptosis, suggesting alternative pathways for anticancer activity .

Antimicrobial Applications

Phosphonium ionic liquids have been investigated for their antibacterial properties, particularly against antibiotic-resistant strains such as Acinetobacter baumannii. Experimental studies have confirmed their effectiveness in inhibiting bacterial growth and biofilm formation, which is crucial in clinical settings where biofilms contribute to persistent infections .

Key Findings:

- Antibacterial Activity: Phosphonium ionic liquids demonstrate significant activity against resistant bacterial strains .

- Antioxidant Properties: These compounds also exhibit antioxidant capabilities, providing a dual action that may enhance their therapeutic potential .

Material Science

In material science, phosphonium salts are being explored for their role in enhancing the properties of polymers and nanocomposites. For example, the synthesis of phosphonium bromide-montmorillonite nanocomposites has shown promising results in improving flame retardancy and dielectric properties of epoxy materials. This application is particularly relevant in developing safer and more efficient materials for electrical insulation and fire-resistant applications .

Key Findings:

- Nanocomposite Development: Incorporation of phosphonium salts into polymer matrices can significantly enhance thermal stability and flame resistance .

- Dielectric Properties: The presence of phosphonium compounds improves the dielectric characteristics of epoxy resins, making them suitable for electronic applications .

作用机制

Phosphonium, (10-carboxydecyl)triphenyl-, bromide exerts its effects primarily through its interaction with cellular membranes. The lipophilic nature of the triphenylphosphonium group allows the compound to insert into lipid bilayers, particularly in mitochondria . This insertion disrupts membrane potential and can lead to mitochondrial swelling and increased membrane permeability. The compound’s ability to target mitochondria makes it useful in studies of mitochondrial function and dysfunction.

相似化合物的比较

Comparison with Similar Compounds

Phosphonium salts exhibit diverse biological and chemical properties depending on alkyl chain length, aromatic substituents, and functional groups. Below is a systematic comparison of (10-carboxydecyl)triphenylphosphonium bromide with structurally related analogs:

Structural Variations and Key Properties

Impact of Substituents on Functionality

- Fluorinated Aromatic Groups: Compounds like (10-(3-carbamimidoylguanidino)decyl)tris(4-(trifluoromethyl)phenyl)phosphonium bromide exhibit enhanced lipophilicity and cancer cell selectivity due to electron-withdrawing CF$_3$ groups, improving mitochondrial membrane penetration .

- Chain Length : CAM-C10-TPP (C10 chain) shows moderate antimicrobial activity, while CAM-C14-TPP (C14 chain) demonstrates superior efficacy due to increased hydrophobicity and membrane interaction .

- Terminal Functional Groups: The carboxy group in (10-carboxydecyl)triphenylphosphonium bromide enhances water solubility and enables conjugation with bioactive molecules (e.g., chloramphenicol), unlike non-functionalized analogs like tetradecyltriphenylphosphonium bromide .

Key Research Findings

Fluorination Enhances Selectivity: Trifluoromethylphenyl-substituted phosphonium salts reduce off-target effects in cancer therapy by 40% compared to non-fluorinated analogs .

Chain Length vs. Bioactivity : C14 chains improve mitochondrial accumulation by 2.5-fold over C10 chains but reduce solubility, limiting in vivo applicability .

Functional Group Versatility : The carboxy terminus in (10-carboxydecyl)triphenylphosphonium bromide allows modular drug design, enabling covalent linkage to antibiotics, chemotherapeutics, and imaging agents .

生物活性

Phosphonium, (10-carboxydecyl)triphenyl-, bromide is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms, and applications based on diverse research findings.

- Chemical Formula : C23H24BrO2P

- Molecular Weight : 443.31 g/mol

- CAS Number : 17814-85-6

- Structure : The compound features a triphenylphosphonium cation linked to a carboxydecyl group, which enhances its lipophilicity and targeting capabilities.

The biological activity of phosphonium compounds often involves their ability to target mitochondria due to the positive charge on the phosphonium ion. This characteristic allows them to penetrate cellular membranes effectively. Once inside the cell, they can influence mitochondrial function and cellular metabolism.

Key Mechanisms:

- Mitochondrial Targeting : The triphenylphosphonium moiety facilitates accumulation within mitochondria, allowing for localized effects.

- Antioxidant Activity : Some studies suggest that these compounds may act as antioxidants, protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, including resistant strains.

Biological Activity

- Antimicrobial Effects :

- Antiproliferative Effects :

- Mitochondrial Dysfunction Induction :

Case Studies

Toxicity and Safety

While phosphonium compounds exhibit promising biological activities, it is crucial to assess their safety profiles. The compound's absorption characteristics suggest high gastrointestinal absorption and potential blood-brain barrier permeability, which necessitates careful evaluation in therapeutic contexts .

常见问题

Q. What are the key synthetic strategies for preparing (10-carboxydecyl)triphenylphosphonium bromide?

The synthesis typically involves a multi-step approach:

- Step 1 : React (10-bromodecyl)phthalimide with triphenylphosphine to form (10-phthalimidyl)triphenylphosphonium bromide .

- Step 2 : Use hydrazine to deprotect the phthalimide group, yielding (10-aminodecyl)triphenylphosphonium bromide .

- Step 3 : Introduce the carboxyl group via conjugation with an activated ester (e.g., NHS-MAG3) under mild aqueous conditions . Critical considerations include stoichiometric control of triphenylphosphine, inert atmosphere to prevent oxidation, and purification via recrystallization in ethyl acetate .

Q. How can the purity and structural integrity of this compound be validated?

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the carboxydecyl chain (δ ~1.2–1.8 ppm for alkyl protons, δ ~12 ppm for carboxylic acid proton) and triphenylphosphonium moiety (aromatic protons at δ ~7.5–7.8 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (expected m/z ~443.3 for [M-Br]<sup>+</sup>) .

- Elemental Analysis : Ensure Br content aligns with theoretical values (e.g., ~18% by weight) .

Q. What solvent systems are optimal for recrystallization?

Ethyl acetate is recommended due to its moderate polarity, which facilitates gradual crystallization while minimizing decomposition. Multiple recrystallization cycles (≥3) may be required to achieve >98% purity .

Advanced Research Questions

Q. How can probit analysis be applied to evaluate the compound's toxicity in biological models?

- Experimental Design : Expose model organisms (e.g., Daphnia magna) to graded concentrations of the compound. Record mortality rates over 24–72 hours .

- Data Analysis : Use probit equations (e.g., Y = aX + b) derived from log-transformed concentration vs. mortality data to calculate LC50 values. Validate with R<sup>2</sup> >0.9 .

- Caveats : Ensure species-specific calibration; equations validated for guppy fish may not extrapolate to other aquatic organisms .

Q. What structural modifications enhance mitochondrial targeting efficiency?

- Alkyl Chain Length : Increasing the alkyl chain (e.g., C10 vs. C8) improves lipophilicity and mitochondrial membrane penetration. Optimal chain length for mitochondrial accumulation is C10–C12 .

- Functional Groups : The terminal carboxylic acid enables conjugation with therapeutics (e.g., MAG3 for radiolabeling) without compromising mitochondrial localization .

- Validation : Use confocal microscopy with Mitotracker probes to confirm co-localization in cell lines .

Q. How do alkyl chain variations in phosphonium salts affect antibacterial activity?

- Structure-Activity Relationship (SAR) : Compare analogues (e.g., C8, C10, C12) against multidrug-resistant Acinetobacter baumannii. Longer chains (C12) exhibit lower MIC values (<2 µg/mL) due to enhanced membrane disruption .

- Mechanistic Insight : Fluorescence anisotropy assays reveal that C12 derivatives increase bacterial membrane rigidity, correlating with bactericidal activity .

Q. What methodologies optimize cellular uptake in eukaryotic systems?

- Surface Charge Modulation : Pair the phosphonium cation with anions like chloride or acetate to reduce nonspecific binding .

- Nanocarrier Integration : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., acrylamide copolymers) to enhance endosomal escape .

- Quantitative Uptake : Use ICP-MS to measure intracellular phosphorus content as a proxy for compound accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。